1-(Toluene-4-sulfonyl)piperazine
Overview
Description
1-(Toluene-4-sulfonyl)piperazine is a chemical compound with the molecular formula C11H16N2O2S . It is often used in research and development .
Synthesis Analysis
The synthesis of 1-(Toluene-4-sulfonyl)piperazine involves the condensation of diphenyl (piperidin-4-yl)methanol with p-toluenesulfonyl chloride in methylene dichloromethane as solvent and triethylamine as the base . Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(Toluene-4-sulfonyl)piperazine reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is comparable with the classic tetrahedral value . The compound crystallizes in the monoclinic crystal class in the space group P21/c .Physical And Chemical Properties Analysis
1-(Toluene-4-sulfonyl)piperazine has a molecular weight of 240.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 240.09324893 g/mol .Scientific Research Applications
Proteomics Research
1-(Toluene-4-sulfonyl)piperazine: is utilized in proteomics research, where it serves as a reagent for the preparation of peptide and protein derivatives . Its role in the modification of amino acids and peptides is crucial for studying protein structure and function.
Synthesis of Piperazine Derivatives
This compound is instrumental in the synthesis of various piperazine derivatives . These derivatives are significant due to their wide range of biological and pharmaceutical activities, including roles in drugs like trimetazidine and aripiprazole.
Structural Analysis via X-ray Crystallography
1-(Toluene-4-sulfonyl)piperazine: derivatives have been structurally characterized using X-ray crystallography to determine their conformation and geometry . This is essential for understanding the molecular structure and designing new compounds with desired properties.
Biological Screening
Piperazine rings, such as those derived from 1-(Toluene-4-sulfonyl)piperazine , are used in biological screening due to their presence in a variety of biologically active compounds . These screenings can lead to the discovery of new drugs with anticancer, antibacterial, and antifungal properties.
Pharmacological Scaffold
The piperazine nucleus found in 1-(Toluene-4-sulfonyl)piperazine is a common scaffold in pharmacology . It is present in several drugs and acts on various pharmacological targets, making it a versatile component in drug design.
C-H Functionalization
Advances in the C-H functionalization of the carbon atoms of the piperazine ring have been made using 1-(Toluene-4-sulfonyl)piperazine . This process is crucial for increasing the structural diversity of piperazine-containing drugs.
Solid-State Chemistry
The solid-state properties of 1-(Toluene-4-sulfonyl)piperazine derivatives are studied to understand their potential applications in advanced battery science and technology . This research could lead to the development of new materials for energy storage.
Analytical Chemistry
In analytical chemistry, 1-(Toluene-4-sulfonyl)piperazine is used for chromatography and mass spectrometry applications . It helps in the separation and analysis of complex mixtures, which is fundamental in chemical analysis and quality control.
Safety and Hazards
The safety data sheet for 1-(Toluene-4-sulfonyl)piperazine indicates that it is harmful if swallowed or in contact with skin . It causes skin and eye irritation and may cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of exposure, it is advised to seek medical help .
Future Directions
Piperazines are a class of novel heterocycles which have been widely used in biological screening resulting in numerous applications . They constitute to be one of the attractive pharmacological scaffold present in several drugs . This suggests that 1-(Toluene-4-sulfonyl)piperazine and its derivatives could have potential applications in the development of new drugs and therapies.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFDYFUMWJSVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351591 | |
Record name | 1-(toluene-4-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Toluene-4-sulfonyl)piperazine | |
CAS RN |
27106-51-0 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27106-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(toluene-4-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27106-51-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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